Cas no 20454-77-7 (Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one)

Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one is a structurally unique spirocyclic ketone characterized by its fused bicyclic and cyclopropane framework. This compound exhibits notable rigidity and steric constraints due to its spiro junction, making it valuable in synthetic and medicinal chemistry as a building block for complex molecular architectures. Its strained ring system can impart enhanced reactivity in cycloaddition and ring-opening reactions, while the ketone functionality offers versatility for further derivatization. The compound's compact, three-dimensional structure may also be advantageous in drug design, where such motifs are sought to improve binding affinity and metabolic stability. Its synthesis and applications are of interest in advanced organic methodologies.
Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one structure
20454-77-7 structure
Product name:Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one
CAS No:20454-77-7
MF:C9H12O
Molecular Weight:136.190982818604
CID:2919819
PubChem ID:15761091

Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one 化学的及び物理的性質

名前と識別子

    • spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one
    • spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-one
    • Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one
    • インチ: 1S/C9H12O/c10-8-5-6-1-2-7(8)9(6)3-4-9/h6-7H,1-5H2
    • InChIKey: FBUMUFCFIOFESU-UHFFFAOYSA-N
    • SMILES: O=C1CC2CCC1C12CC1

計算された属性

  • 精确分子量: 136.088815002g/mol
  • 同位素质量: 136.088815002g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 203
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1
  • XLogP3: 1.6

Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7644626-2.5g
spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-6-one
20454-77-7 95.0%
2.5g
$2071.0 2025-03-22
Aaron
AR028CS1-2.5g
spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-6-one
20454-77-7 95%
2.5g
$2873.00 2023-12-15
Aaron
AR028CS1-50mg
spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-6-one
20454-77-7 95%
50mg
$362.00 2025-02-16
Aaron
AR028CS1-500mg
spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-6-one
20454-77-7 95%
500mg
$1158.00 2025-02-16
Enamine
EN300-7644626-1.0g
spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-6-one
20454-77-7 95.0%
1.0g
$1057.0 2025-03-22
Enamine
EN300-7644626-5.0g
spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-6-one
20454-77-7 95.0%
5.0g
$3065.0 2025-03-22
Enamine
EN300-7644626-0.5g
spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-6-one
20454-77-7 95.0%
0.5g
$824.0 2025-03-22
Enamine
EN300-7644626-0.25g
spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-6-one
20454-77-7 95.0%
0.25g
$524.0 2025-03-22
Aaron
AR028CS1-100mg
spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-6-one
20454-77-7 95%
100mg
$529.00 2025-02-16
Aaron
AR028CS1-1g
spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-6-one
20454-77-7 95%
1g
$1479.00 2025-02-16

Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one 関連文献

Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-oneに関する追加情報

Recent Advances in the Study of Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one (CAS: 20454-77-7)

The spirocyclic compound Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one (CAS: 20454-77-7) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This bicyclic spiro scaffold presents an interesting three-dimensional architecture that offers advantages in drug discovery, particularly in addressing challenges related to molecular complexity and target selectivity.

Recent synthetic chemistry breakthroughs have enabled more efficient routes to this spirocyclic framework. A 2023 study published in the Journal of Organic Chemistry demonstrated an improved synthetic pathway with a 42% overall yield, representing a significant improvement over previous methods. The new approach utilizes a [2+2] photocycloaddition strategy followed by selective ring-opening reactions, providing better control over stereochemistry and enabling the production of enantiomerically pure forms of the compound.

In medicinal chemistry applications, researchers have explored this spiro scaffold as a core structure for developing novel kinase inhibitors. The rigid three-dimensional geometry appears to confer improved selectivity profiles compared to more planar aromatic systems. A 2024 structure-activity relationship study published in Bioorganic & Medicinal Chemistry Letters identified several derivatives showing promising activity against JAK family kinases while maintaining excellent selectivity over other kinase families.

Computational studies have provided insights into the molecular recognition properties of this spirocyclic system. Molecular dynamics simulations reveal that the bicyclic structure can induce unique binding pocket conformations in target proteins, potentially explaining the observed selectivity patterns. These findings were recently reported in a 2023 publication in the Journal of Chemical Information and Modeling.

The compound's potential extends beyond kinase inhibition. Preliminary research presented at the 2024 American Chemical Society National Meeting demonstrated antimicrobial activity against drug-resistant Gram-positive bacteria, with MIC values in the low micromolar range for certain derivatives. The mechanism appears to involve disruption of bacterial membrane integrity, suggesting a novel mode of action distinct from existing antibiotic classes.

From a pharmaceutical development perspective, early ADMET studies on lead compounds containing this spiro scaffold show favorable pharmacokinetic properties, including good metabolic stability and acceptable oral bioavailability in rodent models. These results, published in a 2023 issue of European Journal of Pharmaceutical Sciences, indicate the scaffold's potential for drug development applications.

Current challenges in the field include the need for more efficient large-scale synthesis methods and further optimization of the compound's physicochemical properties. Ongoing research efforts are focusing on developing catalytic asymmetric synthesis routes and exploring additional structural modifications to enhance both potency and drug-like characteristics.

The unique structural features of Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one continue to make it an attractive target for medicinal chemistry programs. Its combination of synthetic accessibility, three-dimensional complexity, and demonstrated biological activity positions it as a promising scaffold for the development of novel therapeutic agents across multiple disease areas.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd